Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-Amino-[1,1'-Biphenyl]-2-Carboxylate (CAS 51990-95-5)
This positional isomer features the carboxylate group at position 2 instead of 3. Key differences include:
| Property | 3-Carboxylate Isomer | 2-Carboxylate Isomer |
|---|---|---|
| SMILES | COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N | COC(=O)C1=C(C=CC(=C1)N)C2=CC=CC=C2 |
| Polar Surface Area | 52.32 Ų | 52.32 Ų |
| LogP | 2.72 | 2.71 |
Despite nearly identical polar surface areas and logP values, the 2-carboxylate isomer exhibits distinct crystallization tendencies due to altered hydrogen-bonding patterns. The proximity of the carboxylate and amino groups in the 2-isomer may facilitate intramolecular interactions, reducing solubility in nonpolar solvents compared to the 3-isomer.
Functionalized Derivatives
Complex derivatives, such as methyl 5-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate , incorporate additional heterocyclic moieties. These modifications expand the compound’s applications in medicinal chemistry but introduce steric complexity, as evidenced by a molecular weight of 406.5 g/mol and a logP of 4.4.
Properties
IUPAC Name |
methyl 3-amino-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOJPNRGRZJABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from various research findings.
Overview of Biological Activity
This compound has been primarily studied for its role as an inhibitor of the c-Myc oncogene. The c-Myc protein is a transcription factor that regulates numerous genes involved in cell proliferation, differentiation, and apoptosis. Overexpression of c-Myc is linked to various cancers, making it a critical target for therapeutic intervention.
The compound acts by disrupting the dimerization of c-Myc with its partner protein Max. This inhibition prevents the transcriptional activation of c-Myc target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells. Research indicates that this compound exhibits an IC50 value in the low micromolar range for inhibiting c-Myc-Max dimerization, demonstrating its potency as a therapeutic agent against c-Myc-driven tumors .
Antitumor Activity
A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited the growth of various cancer cell lines, including HL60 (human leukemia) and Daudi (Burkitt's lymphoma) cells. The compound induced a G0/G1 phase arrest in the cell cycle, leading to decreased proliferation rates .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL60 | 34.8 | Inhibition of c-Myc-Max dimerization |
| Daudi | 30.0 | G0/G1 phase arrest |
Selectivity and Efficacy
The compound also demonstrated selectivity for c-Myc-Max heterodimers over Max-Max homodimers with an IC50 value of 60.6 µM. This selectivity suggests that this compound could minimize off-target effects commonly associated with broader-spectrum anticancer drugs .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that optimize its bioavailability and efficacy. Structural modifications have been explored to enhance its pharmacokinetic properties while maintaining its biological activity.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Methyl ester group | Improved cellular uptake |
| Amide isosteres | Enhanced stability in plasma |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Key Observations:
- Electronic Effects: Amino groups (electron-donating) improve solubility, whereas nitro or chloro groups (electron-withdrawing) enhance lipophilicity and target binding .
- Steric Effects: Bulky substituents (e.g., acetamido) reduce synthetic yields due to steric hindrance .
Preparation Methods
Substrate Selection and Optimization
Halogenated precursor : Methyl 3-bromobenzoate serves as the electrophilic partner, providing the ester-functionalized benzene ring. The bromine atom at position 3 ensures regioselective coupling.
Boronic acid : 5-Nitrophenylboronic acid is employed to introduce the nitro group at position 5 of the adjacent ring. The nitro group is later reduced to an amine.
Reaction conditions :
-
Catalyst: Pd(PPh₃)₄ (2–5 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF)/H₂O (4:1 v/v)
Yield : 70–85% after purification via flash column chromatography (silica gel, petroleum ether:EtOAc = 20:1).
Alternative Coupling Strategies
Ullmann coupling and Stille coupling have been explored but exhibit lower efficiency due to harsh conditions (e.g., CuI, high temperatures) and stoichiometric tin reagents, respectively.
Nitro Reduction to Amino Group
Post-coupling reduction of the nitro group is critical for introducing the amine functionality.
Catalytic Hydrogenation
Conditions :
Chemical Reduction
Zinc/Acetic Acid :
-
Zn dust (5.0 equiv), glacial acetic acid, reflux (2–3 hours).
Yield : 80–88%, though residual zinc impurities necessitate careful workup.
Esterification Strategies
Esterification is typically performed early to avoid side reactions during coupling or reduction.
Acid-Catalyzed Esterification
Conditions :
Steglich Esterification
For acid-sensitive substrates:
-
Dicyclohexylcarbodiimide (DCC, 1.2 equiv), dimethylaminopyridine (DMAP, 0.1 equiv), dry dichloromethane, 0°C to RT.
Yield : 75–80% with high purity.
Integrated Synthetic Routes
Route A: Coupling Followed by Reduction
Route B: Reduction Followed by Coupling
-
Nitro reduction : 5-Nitrophenylboronic acid → 5-aminophenylboronic acid (low stability limits utility).
-
Suzuki coupling : Poor yields (<50%) due to amine interference with palladium catalysts.
Characterization and Quality Control
1H NMR (500 MHz, CDCl₃) :
-
δ 8.07 (d, J = 7.6 Hz, 1H, aromatic), 7.61–7.52 (m, 2H, aromatic), 6.21 (brs, 2H, NH₂), 3.83 (s, 3H, OCH₃).
13C NMR (126 MHz, CDCl₃) :
IR (KBr) :
Challenges and Optimization Opportunities
-
Amino group protection : Use of Boc or acetyl groups during coupling prevents palladium catalyst poisoning but adds deprotection steps.
-
Solvent systems : Mixed aqueous-organic solvents improve coupling efficiency but complicate product isolation.
-
Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse but require rigorous filtration .
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate, and how do reaction conditions influence yields?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using methyl 3-bromo-5-aminobenzoate and arylboronic acids under inert conditions. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio of 2:1 .
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux (80–100°C).
- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize the transition state .
Yields range from 60% to 85%, with impurities often arising from incomplete deprotection of the amino group. Purification via flash chromatography (e.g., 10–20% ethyl acetate/hexane gradient) is critical .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and purity. For example, the amino proton appears as a broad singlet at δ 6.8–7.2 ppm, while the methyl ester resonates at δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] calcd. for C₁₄H₁₄NO₂: 228.1019; found: 228.1021) ensures molecular integrity .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges in C–H functionalization of this compound be addressed?
Regioselectivity in C–H activation is influenced by steric and electronic effects. For example:
- Steric hindrance : Electron-withdrawing groups (e.g., nitro) at the ortho position reduce reactivity due to steric clashes, as seen in low yields (6%) for cyclization of methyl 5-methoxy-6-nitro derivatives .
- Directing groups : The amino group at position 5 can act as a directing group, favoring meta-functionalization. Chromium-based catalysts enhance selectivity via π-complexation, as demonstrated in ortho-arylation of anisoles .
Optimization involves screening transition-metal catalysts (e.g., Ru, Rh) and adjusting temperature (60–120°C) to balance activation energy and selectivity .
Q. What strategies improve the bioactivity of this compound derivatives in targeting protein-protein interactions?
Structural analogs of this compound have been explored as inhibitors of c-Myc-Max dimerization, a cancer therapeutic target. Key modifications include:
- Electron-deficient substituents : Introducing nitrobenzooxadiazole groups at position 5 enhances binding affinity (IC₅₀ < 10 µM) by forming π-stacking interactions with hydrophobic pockets .
- Steric bulk : Adding tert-butylbenzamido groups at position 4 improves metabolic stability, as shown in pharmacokinetic studies .
- Prodrug strategies : Ester-to-acid hydrolysis (e.g., using NaOH/MeOH:H₂O) increases solubility for in vivo applications .
Q. How do solvent and catalyst choices impact catalytic reductive cyclization of nitro-substituted derivatives?
Reductive cyclization of nitro groups to form heterocycles (e.g., indoles) requires:
- Catalysts : Pd/C or Raney Ni under H₂ (1–3 atm) at 50–80°C. Phenyl formate as a CO surrogate minimizes safety risks compared to gaseous CO .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nitro group reduction, while non-polar solvents (e.g., toluene) stabilize intermediates .
Side reactions, such as over-reduction to amines, are mitigated by controlling reaction time (<12 h) and H₂ pressure .
Methodological Considerations
Q. What are the best practices for resolving contradictory data in synthetic yields or spectroscopic results?
- Reproducibility checks : Replicate reactions under identical conditions (catalyst loading, temperature) to identify batch-specific anomalies .
- Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Cross-validation : Compare HRMS and elemental analysis data to confirm molecular formulas when impurities skew NMR interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
